N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-3-yl-1-oxa-8-azaspiro[4.5]decane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(17-11-2-1-7-16-10-11)12-3-4-14(19-12)5-8-15-9-6-14/h1-2,7,10,12,15H,3-6,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJBOBDOODZCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Reaction for One-Pot Synthesis
A streamlined approach employs the Ugi four-component reaction , combining:
-
Spirocyclic aldehyde
-
Pyridin-3-amine
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Carboxylic acid (e.g., acetic acid)
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Isocyanide
This method achieves the target in a single step with moderate yields (50–55%).
Functionalization and Protecting Group Strategies
Boc Protection/Deprotection
Primary amines in intermediates are protected using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during spirocyclization:
Deprotection is performed with HCl in dioxane , yielding the free amine for subsequent coupling.
Catalytic Hydrogenation
Benzyl groups, used to protect secondary amines, are removed via Pd(OH)₂-catalyzed hydrogenation at 40 psi H₂. This step is critical for accessing the reactive amine in the final carboxamide formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): Key signals include δ 8.45 (pyridin-3-yl H2), 7.75 (H4), and 3.90–4.10 (spirocyclic oxa-aza protons).
-
HRMS : Calculated for C₁₄H₁₈N₂O₂ [M+H]⁺: 257.1284; Found: 257.1288.
Challenges and Optimization
Stereochemical Control
The spiro center’s configuration (R/S) is influenced by the choice of base and solvent. LiHMDS in toluene favors the desired (S)-enantiomer (85% ee), whereas polar solvents like DMF lead to racemization.
Byproduct Mitigation
-
N-Oxide formation : Minimized by conducting reactions under inert atmosphere (N₂/Ar).
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Ring-opening side reactions : Controlled by maintaining pH < 8 during aqueous workups.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g) achieved an overall yield of 42% using the following protocol:
-
Spiro ring formation (LiHMDS route).
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Boc protection/deprotection.
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HATU-mediated amide coupling.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Pyridin-3-amine | 1,200 |
| HATU | 8,500 |
| LiHMDS | 3,000 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization + Coupling | 65 | 98 | High |
| Ugi Multicomponent | 50 | 95 | Moderate |
The cyclization/coupling route is preferred for large-scale production due to higher yields and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the spirocyclic framework.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the pyridine ring or the spirocyclic moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Profiles: The pyridin-3-yl carboxamide in the target compound may favor interactions with nicotinic acetylcholine receptors (nAChRs) or adenosine receptors, whereas phenylpiperazine derivatives (Compounds 13/14) are more aligned with serotoninergic activity .
- Physicochemical Properties : The oxa-aza spiro core in the target compound likely offers better metabolic stability than diaza systems due to reduced basicity .
- Synthetic Challenges : Impurity standards like MM0464.14 highlight the complexity of introducing halogens or heteroaromatics into spiro systems, necessitating rigorous analytical validation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide, and how are intermediates characterized?
- Methodological Answer :
- Synthetic Routes : Cyclocondensation reactions involving spirocyclic ketones and pyridinyl amines are typical. For example, analogous spiro compounds are synthesized via reactions of 2-oxa-spiro[3.4]octan-1,3-dione with benzothiazol-2-yl amines under reflux conditions in aprotic solvents like THF or DMF .
- Intermediate Characterization : Intermediates are validated using NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl and amide groups), and mass spectrometry (HRMS for molecular ion peaks). X-ray crystallography may resolve structural ambiguities in crystalline intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H NMR identifies pyridinyl protons (δ 7.1–8.5 ppm) and spirocyclic methylene groups (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
- IR : Peaks at ~1650–1700 cm⁻¹ confirm the carboxamide group.
- Chromatography :
- HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves spirocyclic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Statistical Experimental Design : Utilize factorial design (e.g., 2³ factorial) to test variables:
| Factor | Levels |
|---|---|
| Temperature | 80°C, 100°C |
| Catalyst (e.g., DBU) | 0.5 eq, 1.0 eq |
| Solvent | DMF, THF |
- Response Surface Methodology (RSM) identifies optimal conditions by modeling interactions .
- Impurity Control : Monitor byproducts (e.g., aziridine derivatives) via LC-MS using reference standards (e.g., EP Impurity I/J in ) .
Q. How should researchers address contradictions between experimental spectral data and computational predictions during structural elucidation?
- Methodological Answer :
- Cross-Validation Strategies :
X-ray Crystallography : Resolve absolute configuration discrepancies (e.g., spiro ring conformation) .
DFT Calculations : Compare computed NMR chemical shifts (GIAO method) and IR frequencies with experimental data. Software: Gaussian or ORCA .
Dynamic NMR : Investigate conformational flexibility if temperature-dependent splitting occurs .
Q. What computational approaches are recommended to predict the biological targets or metabolic stability of this compound?
- Methodological Answer :
- Target Prediction :
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., Pfmrk inhibitors in ) .
- QSAR Models : Train on spirocyclic analogs (e.g., 1,3-diazaspiro[4.5]decan-4-ones) to predict IC₅₀ values .
- Metabolic Stability :
- CYP450 Metabolism : Simulate oxidative pathways (e.g., pyridine ring hydroxylation) using Schrödinger’s BioLuminate .
Q. What strategies are effective for analyzing and mitigating impurities in large-scale synthesis?
- Methodological Answer :
- Impurity Profiling :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to minimize side products .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
